molecular formula C12H17BrO2 B8523058 3,5-Dimethoxy-4-isopropyl benzyl bromide

3,5-Dimethoxy-4-isopropyl benzyl bromide

Cat. No. B8523058
M. Wt: 273.17 g/mol
InChI Key: HWTOBQARWKVLQP-UHFFFAOYSA-N
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Patent
US07868047B2

Procedure details

To 3,5-Dimethoxy-4-1-propylbenzyl alcohol (12.57 g, 59.8 mmol) in dry ether (100 mL) at 0° C. was added PBr3 (3.0 mL, 31.2 mmol) dropwise under nitrogen. The reaction was monitored by TLC. After the reaction was completed (˜4 h), water (180 mL) was added. The organic layer was separated and the aqueous layer was extracted with ether (3×50 mL). The extract was washed with water (20 mL), sat. Na2CO3 (20 mL), water (20 mL) and brine (20 mL), and dried over anhydrous sodium sulfate. Evaporation of the solution yielded pure bromide (14.93 g, 91.4%) as a white solid. 1HNMR (CDCl3, ppm): δ 1.29 (d, J=7.1 Hz, 6H), 3.64 (hept, J=7.1 Hz, 1H), 3.84 (s, 6H), 4.50 (s, 2H), 6.60 (s, 2H).
Name
3,5-Dimethoxy-4-1-propylbenzyl alcohol
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
91.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=C(OC)[C:10]=1[CH2:11][CH2:12]C)[CH2:6]O.P(Br)(Br)[Br:17].O.C[CH2:22][O:23][CH2:24][CH3:25]>>[CH3:22][O:23][C:24]1[CH:25]=[C:11]([CH:10]=[C:3]([O:2][CH3:1])[C:4]=1[CH:5]([CH3:8])[CH3:6])[CH2:12][Br:17]

Inputs

Step One
Name
3,5-Dimethoxy-4-1-propylbenzyl alcohol
Quantity
12.57 g
Type
reactant
Smiles
COC=1C=C(CO)C=C(C1CCC)OC
Name
Quantity
3 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The extract was washed with water (20 mL), sat. Na2CO3 (20 mL), water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CBr)C=C(C1C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.93 g
YIELD: PERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.